molecular formula C15H15F3N2O2S B263064 N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide

N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B263064
M. Wt: 344.4 g/mol
InChI Key: OCZBKXUWFCVMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide, commonly known as DMTFBS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound is a sulfonamide derivative and is often used as a fluorescent probe for studying protein-ligand interactions.

Mechanism of Action

DMTFBS works by binding to specific amino acid residues in a protein, causing a conformational change that results in an increase in fluorescence. This change in fluorescence can be used to monitor changes in the protein's activity, such as binding to other molecules.
Biochemical and Physiological Effects
DMTFBS does not have any known biochemical or physiological effects on its own. However, when used as a fluorescent probe, it can provide valuable information about the activity of proteins in cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTFBS as a fluorescent probe is its high sensitivity and specificity for certain amino acid residues in proteins. This allows researchers to monitor specific changes in protein activity with high precision. However, one limitation of using DMTFBS is that it can only label certain amino acid residues, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving DMTFBS. One possible area of study is the development of new fluorescent probes based on the structure of DMTFBS. These probes could be designed to label different amino acid residues or to have other properties that make them more useful in certain experiments. Another potential direction for research is the use of DMTFBS in live-cell imaging studies, which could provide valuable information about protein activity in real-time. Finally, researchers could explore the use of DMTFBS in drug discovery, as it may be possible to use this compound to identify new drug targets or to screen potential drug candidates for activity against specific proteins.

Synthesis Methods

DMTFBS can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)aniline with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

DMTFBS has a wide range of applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for studying protein-ligand interactions. DMTFBS can be used to label specific amino acid residues in a protein, allowing researchers to monitor changes in the protein's conformation and activity.

properties

Molecular Formula

C15H15F3N2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H15F3N2O2S/c1-20(2)13-8-6-12(7-9-13)19-23(21,22)14-5-3-4-11(10-14)15(16,17)18/h3-10,19H,1-2H3

InChI Key

OCZBKXUWFCVMHG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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